Nota-fapi-46

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

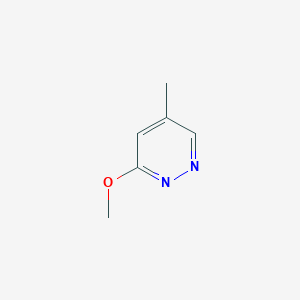

Nota-fapi-46 is a radiopharmaceutical compound used primarily for imaging and therapeutic purposes. It is a fibroblast activation protein inhibitor that is radiolabeled with gallium-68 or lutetium-177. This compound is particularly significant in the field of oncology, as it targets fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts within the tumor microenvironment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

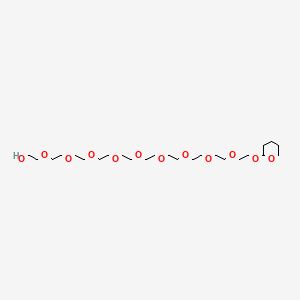

The synthesis of Nota-fapi-46 involves the use of a chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid, to bind the radiometal. The radiolabeling process typically involves the following steps:

Preparation of the precursor: The precursor, which includes the fibroblast activation protein inhibitor, is dissolved in a suitable buffer.

Radiolabeling: Gallium-68 or lutetium-177 is added to the precursor solution. The mixture is then heated to facilitate the binding of the radiometal to the chelator.

Purification: The radiolabeled compound is purified using solid-phase extraction techniques to remove any unbound radiometal and other impurities

Industrial Production Methods

Industrial production of this compound is often automated to ensure consistency and safety. Automated synthesis modules, such as the Modular Lab PharmTracer and Modular Lab eazy, are used to produce the compound in a controlled environment. These modules are equipped with disposable cassettes that streamline the synthesis process, reducing the risk of contamination and ensuring high radiochemical purity .

Análisis De Reacciones Químicas

Types of Reactions

Nota-fapi-46 primarily undergoes radiolabeling reactions, where the chelator binds to the radiometal. This process does not involve traditional chemical reactions like oxidation, reduction, or substitution. the stability of the radiolabeled compound is crucial, and it must withstand various physiological conditions without degrading .

Common Reagents and Conditions

Reagents: Gallium-68 or lutetium-177, 1,4,7-triazacyclononane-1,4,7-triacetic acid, suitable buffers (e.g., HEPES buffer).

Conditions: Heating to around 95°C for 10 minutes, followed by purification using solid-phase extraction.

Major Products

The major product of the radiolabeling reaction is the radiolabeled this compound compound, which is used for imaging and therapeutic applications .

Aplicaciones Científicas De Investigación

Nota-fapi-46 has a wide range of applications in scientific research, particularly in the fields of oncology and nuclear medicine. Some of its key applications include:

Cancer Imaging: Used in positron emission tomography to detect fibroblast activation protein expression in various cancers, including pancreatic, colorectal, and breast cancers

Theranostics: Combines diagnostic imaging and targeted radionuclide therapy, allowing for precise treatment of tumors.

Fibrosis Detection: Helps in the early detection and monitoring of fibrotic diseases by targeting fibroblast activation protein in affected tissues.

Mecanismo De Acción

Nota-fapi-46 exerts its effects by selectively binding to fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This binding allows for the visualization of fibroblast activation protein expression using positron emission tomography or the delivery of targeted radionuclide therapy. The molecular target is the fibroblast activation protein, and the pathway involves the inhibition of fibroblast activation protein activity, leading to reduced tumor growth and progression .

Comparación Con Compuestos Similares

Nota-fapi-46 is part of a family of fibroblast activation protein inhibitors that includes compounds like FAPI-04 and FAPI-74. Compared to these compounds, this compound has shown improved tumor retention and higher tumor-to-background ratios, making it more effective for imaging and therapeutic applications . Similar compounds include:

FAPI-04: An earlier version with lower tumor retention.

FAPI-74: A newer compound that can be labeled with both gallium-68 and fluorine-18, offering versatility in imaging

This compound stands out due to its high specificity and affinity for fibroblast activation protein, making it a valuable tool in the diagnosis and treatment of various cancers.

Propiedades

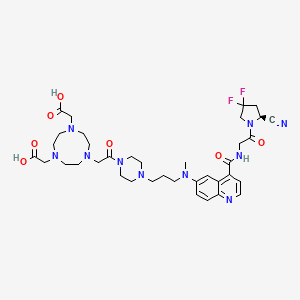

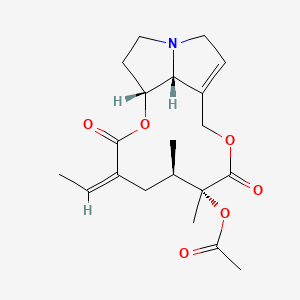

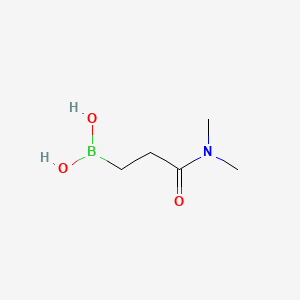

Fórmula molecular |

C37H50F2N10O7 |

|---|---|

Peso molecular |

784.9 g/mol |

Nombre IUPAC |

2-[4-(carboxymethyl)-7-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

InChI |

InChI=1S/C37H50F2N10O7/c1-43(27-3-4-31-30(19-27)29(5-6-41-31)36(56)42-22-32(50)49-26-37(38,39)20-28(49)21-40)7-2-8-44-15-17-48(18-16-44)33(51)23-45-9-11-46(24-34(52)53)13-14-47(12-10-45)25-35(54)55/h3-6,19,28H,2,7-18,20,22-26H2,1H3,(H,42,56)(H,52,53)(H,54,55)/t28-/m0/s1 |

Clave InChI |

APILFOLSMKOIDY-NDEPHWFRSA-N |

SMILES isomérico |

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |

SMILES canónico |

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)

![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)

![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)